molecular formula C21H25N3O2S B2684362 Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- (9CI) CAS No. 605629-37-6

Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- (9CI)

Cat. No.: B2684362
CAS No.: 605629-37-6
M. Wt: 383.51
InChI Key: TUKAOSWIFISRQR-UHFFFAOYSA-N
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Description

Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- (9CI) is a complex organic compound that features a piperidine ring substituted with a benzimidazole moiety and a sulfonyl group attached to a trimethylphenyl ring

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, potentially leading to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability or mechanical strength.

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how the compound interacts with its target, and the biochemical pathway through which it exerts its effects .

Safety and Hazards

This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized at the 4-position with a benzimidazole group through nucleophilic substitution reactions. The sulfonyl group can be introduced using sulfonation reactions with appropriate sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve crystallization, distillation, or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of the sulfonyl group would produce sulfides.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine rings but different substituents.

    Benzimidazole derivatives: Compounds with the benzimidazole moiety but different functional groups attached.

    Sulfonyl compounds: Compounds with sulfonyl groups attached to various aromatic rings.

Uniqueness

The uniqueness of piperidine, 4-(1H-benzimidazol-2-yl)-1-[(2,4,6-trimethylphenyl)sulfonyl]- lies in its combination of structural features. The presence of the piperidine ring, benzimidazole moiety, and sulfonyl group in a single molecule provides a unique set of chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-14-12-15(2)20(16(3)13-14)27(25,26)24-10-8-17(9-11-24)21-22-18-6-4-5-7-19(18)23-21/h4-7,12-13,17H,8-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKAOSWIFISRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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